1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol

Vue d'ensemble

Description

“1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol” is a niche reagent in biomedicine, designed to aid in the synthesis of nucleoside analogues . These analogues can be used in research and developing antiviral and anticancer drugs .

Synthesis Analysis

The synthesis of “1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol” involves reductive methods from corresponding furanoid glycosyl halides . The crucial problem of their synthesis is related to the accessibility of the appropriate protected sugar having a free anomeric hydroxyl which allows introduction of the halide .Molecular Structure Analysis

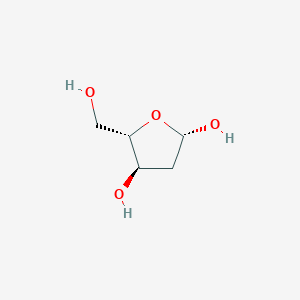

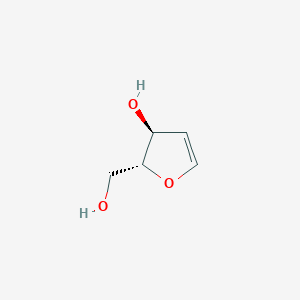

The molecular formula of “1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol” is C5H8O3 . The structure includes a furan ring with a hydroxymethyl group attached .Chemical Reactions Analysis

When measuring the pKa of the 2’ alpha-proton of CNDAC, it was found that CNDAC epimerized to 2’-C-cyano-2’-deoxy-1-beta-D-ribo-pentofuranosylcytosine (CNDC) with concomitant degradation of both CNDAC and CNDC to cytosine and 1,4-anhydro-2-C-cyano-2-deoxy-D-erythro-pent-1-enitol .Physical And Chemical Properties Analysis

The molecular weight of “1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol” is 116.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass is 116.047344113 g/mol .Applications De Recherche Scientifique

Reactivity and Glycosylation Potential : Ferrier and Hurford (1974) investigated the reactivity of 1,4-anhydro-L-erythro-pent-1-enitol compounds, finding them highly reactive and isomerising in non-hydroxylic solvents to 3-deoxypent-2-enofuranoses. This reactivity, however, was judged to be too high for general use as glycosylating agents (Ferrier & Hurford, 1974).

Synthesis of Furanoid Glycal Auxiliaries : Aly and Pedersen (2005) explored the synthesis of 1,4-anhydro-2-deoxy-D-erythro-pent-1-enitol derivatives, specifically focusing on creating furanoid glycal auxiliaries for potential applications in organic synthesis (Aly & Pedersen, 2005).

C-Glycosylation with InCl3 Mediation : Ghosh et al. (1999) utilized InCl3 as a mediator for C-glycosylation of 1,4-anhydro-2-deoxy-D-erythro-pent-1-enitol, achieving high yields and diastereoselectivity. This method offers a novel approach for C-glycosylation in carbohydrate chemistry (Ghosh et al., 1999).

Synthesis of “Homonucleosides” : Winkley (1973) conducted a study on synthesizing derivatives of 1,4-anhydro-2-deoxy-D-erythro-pent-1-enitol for the purpose of creating “homonucleosides,” which are analogs of nucleosides (Winkley, 1973).

Cycloaddition Reactions : Chmielewski and Kałuża (1987) examined the cycloaddition of trichloroacetyl isocyanate to 1,4-anhydro-2-deoxy-D-erythro-pent-1-enitol, leading to the formation of unique bicyclic sugar structures, which could be of interest in the development of new carbohydrate-based compounds (Chmielewski & Kałuża, 1987).

Transformation Mechanism in Aqueous Solutions : Madaj et al. (1995) studied the transformation mechanism of a related compound, 1,5-anhydro-2-deoxy-D-threo-pent-1-enitol, in aqueous solutions, providing insights into its behavior and potential applications in chemical synthesis (Madaj et al., 1995).

Enzymatic Hydration and Nucleoside Synthesis : Smar et al. (1991) discovered that nucleoside 2-deoxyribosyltransferase can catalyze the hydration of D-ribal, a glycal of ribose which includes 1,4-anhydro-2-deoxy-D-erythro-pent-1-enitol, and can be used in the synthesis of deoxyribonucleosides (Smar et al., 1991).

Propriétés

IUPAC Name |

(2R,3S)-2-(hydroxymethyl)-2,3-dihydrofuran-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-3-5-4(7)1-2-8-5/h1-2,4-7H,3H2/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOSIWMWLVSBIC-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@@H]([C@H]1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00914330 | |

| Record name | 1,4-Anhydro-2-deoxypent-1-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol | |

CAS RN |

96761-00-1 | |

| Record name | Ribal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096761001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Anhydro-2-deoxypent-1-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

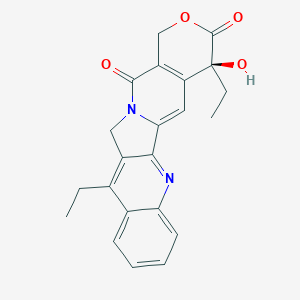

![(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193278.png)

![4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B193285.png)

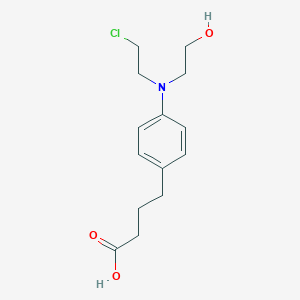

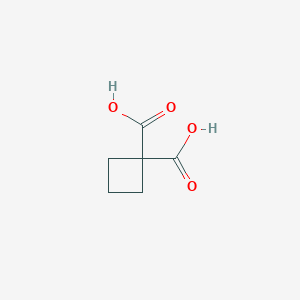

![(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid](/img/structure/B193288.png)